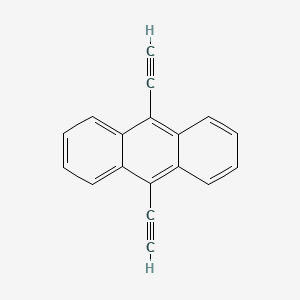

9,10-Diethynylanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-diethynylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h1-2,5-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPDKVKBZNLDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9,10-Diethynylanthracene CAS 18512-55-5 properties

An In-Depth Technical Guide to 9,10-Diethynylanthracene (CAS 18512-55-5)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and materials scientists working with 9,10-Diethynylanthracene. We will delve into its core properties, synthesis, reactivity, and applications, providing field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of 9,10-Diethynylanthracene

9,10-Diethynylanthracene (DEA) is a highly functionalized aromatic hydrocarbon built upon a rigid anthracene core. Its defining feature is the presence of two reactive ethynyl (acetylenic) groups at the 9 and 10 positions. This specific molecular architecture imbues DEA with unique photophysical properties and makes it an exceptionally versatile building block for the synthesis of advanced organic materials.[1][2] The anthracene moiety provides a robust, highly fluorescent chromophore, while the terminal alkyne groups serve as reactive handles for constructing larger, π-conjugated systems through various coupling reactions.[2]

Consequently, DEA has emerged as a critical intermediate in the development of cutting-edge technologies, most notably in the field of organic electronics such as Organic Light-Emitting Diodes (OLEDs), where its derivatives can function as highly efficient emissive or charge-transport materials.[1][2][3] This guide will provide the foundational knowledge required to harness the full potential of this powerful molecule.

Core Molecular and Physical Properties

A clear understanding of a compound's physical properties is paramount for its successful application in experimental work. The data below has been consolidated for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 18512-55-5 | [1][2] |

| Molecular Formula | C₁₈H₁₀ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | Typically a high-purity powder | [2] |

| Purity | Commonly supplied at ≥98% | [1][2] |

| Solubility | Soluble in common organic solvents like THF, Dichloromethane, Toluene. Insoluble in water. | General Knowledge |

Synthesis and Purification: A Validated Approach

The synthesis of 9,10-Diethynylanthracene typically involves the introduction of ethynyl groups onto a pre-existing anthracene core. A robust and widely applicable method is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide. The causality behind this choice is its high efficiency, functional group tolerance, and mild reaction conditions.

The workflow begins with a readily available precursor, 9,10-dibromoanthracene, which is then coupled with a silyl-protected alkyne to prevent self-coupling. A final deprotection step yields the target molecule.

Caption: Synthesis workflow for 9,10-Diethynylanthracene via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling Route

This protocol is a self-validating system, relying on well-established palladium-catalyzed cross-coupling chemistry.

Step 1: Sonogashira Coupling

-

To a dry, nitrogen-flushed Schlenk flask, add 9,10-dibromoanthracene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Copper(I) iodide (CuI) (0.10 eq).

-

Add anhydrous, degassed solvents such as a 2:1 mixture of THF and triethylamine.

-

To this stirring suspension, add trimethylsilylacetylene (2.5 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid is the silyl-protected intermediate.

Step 2: Deprotection

-

Dissolve the crude 9,10-bis(trimethylsilylethynyl)anthracene from Step 1 in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

-

The crude 9,10-Diethynylanthracene can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane/dichloromethane gradient) to yield a high-purity solid.

Reactivity and Mechanistic Pathways

The synthetic utility of DEA stems directly from the high reactivity of its terminal alkyne functionalities.[2] These groups are gateways to a vast array of chemical transformations, allowing for the covalent assembly of complex molecular architectures.

Caption: Reactivity pathways of 9,10-Diethynylanthracene's ethynyl groups.

-

Sonogashira Coupling: As used in its synthesis, the terminal alkynes can be further reacted with various aryl or vinyl halides to extend the π-conjugated system, a cornerstone of molecular electronics.[4]

-

Click Chemistry: DEA is an excellent substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient construction of highly stable triazole-linked materials.

-

Oxidative Coupling: Reactions like the Glaser or Hay coupling can be used to link DEA units together through a butadiyne bridge, forming dimers, oligomers, or polymers with unique electronic properties.

Applications in Advanced Materials

The combination of high fluorescence efficiency and versatile reactivity makes DEA a prized component in materials science.

-

Organic Light-Emitting Diodes (OLEDs): Derivatives of DEA are extensively researched for use in OLEDs.[1][2] By coupling different aromatic groups to the ethynyl positions, researchers can precisely tune the emission color, charge transport properties, and thermal stability of the resulting material.[5] This makes DEA a foundational block for creating efficient and long-lasting blue emitters, which remain a critical challenge in display technology.[6]

-

Organic Frameworks (MOFs/COFs): The linear, rigid structure of DEA makes it an ideal linker (or "strut") for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[7] These porous materials have significant potential in applications such as gas storage, separation, and catalysis.

-

Molecular Wires and Sensors: The ability to form extended, conjugated polymers from DEA units opens the door to applications in molecular electronics, where they can act as "molecular wires" to conduct charge over nanometer-scale distances. The high fluorescence sensitivity of the anthracene core also makes its derivatives suitable for use in chemical sensors, where binding events can be transduced into a change in light emission.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of fine dust particles. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents, bases, and catalysts with which it may react.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

9,10-Diethynylanthracene is more than just a chemical intermediate; it is a strategic platform for innovation in organic electronics and materials science. Its rigid, fluorescent core combined with its versatile reactive handles provides an unparalleled toolkit for constructing complex, functional molecular systems. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step for any researcher aiming to leverage this molecule to create the next generation of advanced materials.

References

- Current time information in Lackawanna County, US. (n.d.). Google.

- 9,10-Diethynylanthracene: High Purity Intermediate for OLED and Synthesis. (n.d.). Google Cloud.

- The Role of 9,10-Diethynylanthracene in Advanced Organic Material Synthesis. (n.d.). Google Cloud.

- 9,10-Diphenylanthracene - Safety Data Sheet. (n.d.). Sigma-Aldrich.

- 9,10-Diphenylanthracene - Safety Data Sheet. (n.d.). ChemicalBook.

- Synthesizing method for 9,10-dimethylanthracene. (n.d.). Google Patents.

- Safety Data Sheet - 9,10-Dimethylanthracene. (2023). MedchemExpress.com.

- Safety Data Sheet: 9,10-Dimethylanthracene. (n.d.). Chemos GmbH & Co. KG.

- 9,10-Diphenylanthracene. (n.d.). OMLC.

- 9,10-DiethynylAnthracene | 18512-55-5. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - 9,10-Dimethylanthracene. (2024). Fisher Scientific.

- 9,10-Diphenylanthracene synthesis. (n.d.). ChemicalBook.

- The Role of 9,10-Diformylanthracene in Advanced Material Science. (n.d.). Google Cloud.

- 9,10-Diethynylanthracene: Properties, Applications, and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 2,9-Diethynylanthracene Derivatives. (n.d.). Synlett.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C (RSC Publishing).

- Synthesis of 9,10-Dichloroanthracene: A Technical Guide. (n.d.). Benchchem.

- Application of 9,10-Dichloroanthracene in Materials Science: Application Notes and Protocols. (n.d.). Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 9,10-Diethynylanthracene

For: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Spectroscopic Landscape of a Promising Molecular Scaffold

9,10-Diethynylanthracene (DEA), with its rigid, planar anthracene core and reactive terminal alkyne functionalities, represents a molecule of significant interest in materials science and medicinal chemistry. Its structure suggests a rich photophysical profile and its potential as a building block for advanced organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), is noteworthy[1]. However, a comprehensive, publicly available dataset detailing its complete spectroscopic characterization remains elusive in the scientific literature. This guide, therefore, takes a two-pronged approach. Firstly, it provides a detailed, field-proven protocol for the synthesis of DEA, a crucial first step for any investigation. Secondly, it offers an in-depth, predictive analysis of the expected spectroscopic properties of DEA, drawing upon the well-established behavior of the anthracene core and data from closely related, extensively characterized analogues. This guide is designed to empower researchers to synthesize, characterize, and ultimately, unlock the full potential of 9,10-Diethynylanthracene.

I. Synthesis of 9,10-Diethynylanthracene: A Practical Workflow

The most common and effective method for the synthesis of 9,10-Diethynylanthracene is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl halide[2][3]. In the case of DEA, the starting material is typically 9,10-dibromoanthracene, which is coupled with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

Experimental Protocol: Two-Step Sonogashira Coupling for DEA Synthesis

Step 1: Synthesis of 9,10-bis(trimethylsilylethynyl)anthracene

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9,10-dibromoanthracene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

-

Solvent and Reagents: Add anhydrous, degassed toluene and triethylamine (a 5:1 v/v mixture is common). To this suspension, add trimethylsilylacetylene (2.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the amine salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/dichloromethane gradient) to yield 9,10-bis(trimethylsilylethynyl)anthracene as a solid.

Step 2: Deprotection to Yield 9,10-Diethynylanthracene

-

Reaction Setup: Dissolve the purified 9,10-bis(trimethylsilylethynyl)anthracene in a mixture of tetrahydrofuran (THF) and methanol.

-

Deprotection Reagent: Add a base, such as potassium carbonate (K₂CO₃) or a solution of sodium hydroxide (NaOH), to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 1-3 hours. The progress of the deprotection can be monitored by TLC.

-

Workup: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl). Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: The resulting solid is 9,10-Diethynylanthracene. Further purification can be achieved by recrystallization.

Caption: Synthetic workflow for 9,10-Diethynylanthracene.

II. Spectroscopic Characterization of 9,10-Diethynylanthracene

The following sections detail the expected spectroscopic characteristics of DEA and provide generalized protocols for their acquisition.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of DEA. Due to the molecule's high degree of symmetry, a relatively simple spectrum is anticipated.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aromatic Protons: Two multiplets are expected in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the anthracene core will likely appear as two distinct signals due to their different chemical environments.

-

Acetylenic Protons: A sharp singlet corresponding to the two equivalent terminal alkyne protons is expected. The chemical shift of acetylenic protons can vary but is often found in the range of δ 3.0-3.5 ppm.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Aromatic Carbons: Several signals will be present in the aromatic region (δ 120-140 ppm), corresponding to the different carbon environments in the anthracene core.

-

Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the ethynyl groups are expected in the range of δ 80-100 ppm.

| Expected NMR Data for 9,10-Diethynylanthracene | |

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ (ppm) | Assignment |

| ~8.4 | Aromatic (m, 4H) |

| ~7.6 | Aromatic (m, 4H) |

| ~3.2 | Acetylenic (s, 2H) |

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified DEA in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ proton decoupling to simplify the spectrum and enhance signal intensity. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

B. UV-Visible Absorption and Fluorescence Spectroscopy

The extended π-conjugation in DEA, afforded by the ethynyl groups, is expected to result in distinct absorption and emission profiles compared to unsubstituted anthracene.

Expected Photophysical Properties:

-

Absorption: The UV-Vis absorption spectrum is expected to show a series of well-resolved vibronic bands, characteristic of rigid aromatic systems. The longest wavelength absorption maximum (λ_max) is predicted to be red-shifted compared to anthracene, likely appearing in the 400-450 nm range.

-

Fluorescence: DEA is anticipated to be highly fluorescent. The emission spectrum should exhibit a similar vibronic structure and be a near mirror image of the absorption spectrum. The emission maximum is expected in the blue-green region of the visible spectrum.

-

Quantum Yield: Given the high fluorescence quantum yields of many anthracene derivatives, DEA is expected to have a high fluorescence quantum yield (Φ_f), potentially approaching unity in non-polar solvents[4][5].

| Expected Photophysical Data for 9,10-Diethynylanthracene | |

| Parameter | Expected Value (in a non-polar solvent like cyclohexane) |

| Absorption λ_max | ~420-440 nm |

| Emission λ_max | ~440-460 nm |

| Fluorescence Quantum Yield (Φ_f) | > 0.8 |

| Molar Extinction Coefficient (ε) at λ_max | > 20,000 M⁻¹cm⁻¹ |

Protocol for UV-Vis and Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of DEA in a spectroscopic grade solvent (e.g., cyclohexane, THF, or dichloromethane). The concentration should be adjusted to have an absorbance of ~0.1 at the λ_max for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of at least 250-600 nm.

-

Fluorescence Emission: Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).

Caption: General workflow for the spectroscopic characterization of DEA.

C. Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the DEA molecule, offering a molecular "fingerprint."

Expected Vibrational Modes:

-

C≡C Stretch: A sharp, strong band in the Raman spectrum and a weaker band in the IR spectrum around 2100-2200 cm⁻¹ are characteristic of the alkyne C≡C stretching vibration.

-

≡C-H Stretch: A sharp band around 3300 cm⁻¹ in both IR and Raman spectra is expected for the stretching of the acetylenic C-H bond.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.

-

Aromatic C=C Stretch: A series of bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the anthracene core.

| Expected Vibrational Data for 9,10-Diethynylanthracene | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| ≡C-H Stretch | ~3300 |

| Aromatic C-H Stretch | > 3000 |

| C≡C Stretch | ~2150 |

| Aromatic C=C Stretch | 1400-1600 |

Protocol for Vibrational Spectroscopy:

-

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of DEA with dry KBr powder and pressing it into a thin disk.

-

Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the solid DEA sample on a microscope slide.

-

Acquisition: Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

-

III. Conclusion and Future Outlook

This guide provides a foundational framework for the synthesis and spectroscopic characterization of 9,10-Diethynylanthracene. While a complete, published dataset for DEA remains to be consolidated, the predictive analysis and detailed protocols presented herein offer a robust starting point for researchers. The expected strong fluorescence and versatile reactivity of DEA make it a compelling candidate for further investigation in the development of novel organic electronic materials and as a scaffold in medicinal chemistry. It is our hope that this guide will stimulate further research into this promising molecule, leading to a more complete understanding of its properties and the realization of its full potential.

References

- Berlman, I. B. (1965).

- Dixon, J. M., Taniguchi, M., & Lindsey, J. S. (2005). PhotochemCAD 2. A Refined Program with Accompanying Spectral Databases for Photochemical Calculations. Photochemistry and Photobiology, 81, 212-213.

- Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114.

- Hamai, S., & Hirayama, F. (1983). Actinometric determination of absolute fluorescence quantum yields. The Journal of Physical Chemistry, 87(1), 83-89.

- Meech, S. R., & Phillips, D. (1983). Photophysics of some common fluorescence standards. Journal of Photochemistry, 23(2), 193-217.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 9,10-Diethynylanthracene. Retrieved from [Link]

-

OMLC (n.d.). 9,10-Diphenylanthracene. Oregon Medical Laser Center. Retrieved from [Link]

-

PhotochemCAD (n.d.). C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene. Retrieved from [Link]

-

Peviani, M., et al. (2021). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2021(4), M1293. [Link]

- Schweizer, S., et al. (2015). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Turkish Journal of Chemistry, 39(6), 1179-1185.

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

- An, B-K., et al. (2012). Supramolecular interactions induced fluorescent organic nanowires with high quantum yield based on 9,10-distyrylanthracene. CrystEngComm, 14, 6405-6410.

- Araya-Maturana, R., et al. (2000). Complete assignment of the 13C NMR spectra of 4,4-dimethylanthracene-1,9,10(4H)-trione and the regioisomeric. Magnetic Resonance in Chemistry, 38(11), 959-962.

- Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules, 2nd Ed. Academic Press, N.Y.

- Lessard, B. H., & Brusso, J. L. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization.

- Chodkiewicz, W. (1957). Cadiot-Chodkiewicz Coupling. Annales de Chimie, 1957(2), 819-869.

- Stasevych, M., et al. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Russian Journal of General Chemistry, 86(12), 2699-2702.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Du, H., et al. (1998). PhotochemCAD: A computer-aided design and research tool in photochemistry. Photochemistry and Photobiology, 68, 141-142.

- Frogley, B. J., & Hill, A. F. (2023). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, 52(14), 4574-4584.

- Gao, C., et al. (2020). Tetraphenylethene 9,10‐Diphenylanthracene Derivatives – Synthesis and Photophysical Properties. Chemistry – An Asian Journal, 15(19), 3044-3051.

- Karlberg, A. T., et al. (2013). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.

- Li, X., et al. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 9(10), 512.

-

LookChem. (n.d.). Cas 18512-55-5, 9,10-Diethynylanthracene. Retrieved from [Link]

-

NIST. (n.d.). 9,10-Dimethylanthracene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Dimethylanthracene. Retrieved from [Link]

- Seidel, N., et al. (2013). Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. New Journal of Chemistry, 37(2), 601-610.

- Vauthey, E., et al. (2021). Excited-state symmetry breaking in 9,10-dicyanoanthracene-based quadrupolar molecules: the effect of donor–acceptor branch length. Physical Chemistry Chemical Physics, 23(28), 15336-15348.

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of 9,10-Diethynylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Diethynylanthracene (DEA) is a rigid, fluorescent molecule that has garnered significant interest as a key building block in the development of advanced organic materials, including organic light-emitting diodes (OLEDs), molecular wires, and functional polymers. Its unique electronic and photophysical properties, stemming from the extended π-conjugation between the anthracene core and the terminal alkyne functionalities, make it a versatile component in materials science and organic electronics. This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of 9,10-diethynylanthracene, with a focus on practical, field-proven insights for researchers in both academic and industrial settings.

Introduction: The Significance of 9,10-Diethynylanthracene

The anthracene core, a polycyclic aromatic hydrocarbon, is a well-established chromophore known for its strong blue fluorescence. The introduction of ethynyl groups at the 9 and 10 positions dramatically influences its electronic structure and reactivity. These terminal alkyne moieties serve as highly versatile handles for further chemical transformations, most notably through carbon-carbon bond-forming reactions such as the Sonogashira coupling. This allows for the construction of larger, well-defined conjugated systems with tailored optical and electronic properties.

The discovery and development of synthetic routes to 9,10-diethynylanthracene have been pivotal in advancing the field of organic materials. The rigid, linear geometry imposed by the diethynylanthracene unit provides a predictable structural element for the design of complex molecular architectures. This has led to its incorporation into a variety of materials with applications in light-emitting devices, chemical sensors, and as a precursor to novel carbon-rich nanostructures.

The Synthetic Pathway: A Two-Step Approach to 9,10-Diethynylanthracene

The most robust and widely adopted synthetic route to 9,10-diethynylanthracene involves a two-step process:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction of a 9,10-dihaloanthracene with a silyl-protected alkyne, typically trimethylsilylacetylene (TMSA).

-

Deprotection: Removal of the silyl protecting groups to yield the terminal alkyne functionalities.

This strategic use of a protecting group is crucial to prevent the highly reactive terminal alkyne from undergoing undesirable side reactions, such as self-coupling (Glaser coupling), which would lead to a mixture of products and lower yields of the desired compound.

Step 1: Sonogashira Coupling of 9,10-Dibromoanthracene with Trimethylsilylacetylene

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.

Experimental Protocol:

-

Materials:

-

9,10-Dibromoanthracene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 9,10-dibromoanthracene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add the anhydrous, degassed solvent and triethylamine.

-

To this stirred mixture, add trimethylsilylacetylene (2.5 eq) dropwise.

-

Heat the reaction mixture to a temperature of 40-60 °C and stir for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 9,10-bis(trimethylsilylethynyl)anthracene, can be purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is a hallmark of the Sonogashira reaction. The palladium complex facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond, while the copper co-catalyst is believed to activate the terminal alkyne.

-

Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product side. It also serves as a solvent in some cases.

-

Silyl Protecting Group: The trimethylsilyl (TMS) group is used to protect the acidic proton of the alkyne, preventing unwanted side reactions. It is easily removed in the subsequent step.

Visualization of the Synthetic Workflow:

Caption: Overall synthetic workflow for 9,10-Diethynylanthracene.

Step 2: Deprotection of 9,10-Bis(trimethylsilylethynyl)anthracene

The removal of the trimethylsilyl protecting groups is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol:

-

Materials:

-

9,10-Bis(trimethylsilylethynyl)anthracene

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH) and Tetrahydrofuran (THF)

-

-

Procedure (using K₂CO₃):

-

Dissolve 9,10-bis(trimethylsilylethynyl)anthracene in a mixture of methanol and THF.

-

Add an excess of potassium carbonate to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvents under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 9,10-diethynylanthracene can be further purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Deprotection Reagent: Potassium carbonate in methanol is a mild and cost-effective method for the cleavage of the Si-C bond. Alternatively, a fluoride source like TBAF can be used, which is highly effective but may be more expensive. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups in the molecule.

Characterization of 9,10-Diethynylanthracene and Key Intermediates

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

| Compound | Technique | Expected Observations |

| 9,10-Bis(trimethylsilylethynyl)anthracene | ¹H NMR | Singlet for the TMS protons (around 0.3-0.4 ppm), and multiplets for the aromatic protons of the anthracene core. |

| ¹³C NMR | Resonances for the TMS methyl carbons, the quaternary alkyne carbons, and the aromatic carbons of the anthracene core. | |

| IR | Characteristic C≡C stretching vibration (around 2150 cm⁻¹). | |

| 9,10-Diethynylanthracene | ¹H NMR | A singlet for the terminal alkyne protons (around 3.3 ppm), and multiplets for the aromatic protons. |

| ¹³C NMR | Resonances for the terminal alkyne carbons and the aromatic carbons. | |

| IR | Sharp ≡C-H stretching vibration (around 3300 cm⁻¹) and C≡C stretching vibration (around 2100 cm⁻¹). | |

| UV-Vis | Strong absorption bands in the UV region characteristic of the extended π-conjugated system. | |

| Fluorescence | Strong blue fluorescence with a characteristic emission spectrum. |

Visualization of the Sonogashira Coupling Mechanism:

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Historical Context: The Discovery of 9,10-Diethynylanthracene

While the Sonogashira coupling, first reported in 1975, provided a highly efficient method for the synthesis of aryl alkynes, the initial preparations of 9,10-diethynylanthracene and its derivatives predate this. Early synthetic approaches often involved more classical methods of alkyne synthesis, which were generally lower yielding and less functional group tolerant. The advent of palladium-catalyzed cross-coupling reactions revolutionized the accessibility of compounds like 9,10-diethynylanthracene, paving the way for their widespread use in materials science. A novel synthesis of a viologen derivative incorporating a 9,10-diethynylanthracene core has been reported, showcasing its utility in creating extended conjugated systems.[2]

Applications in Research and Development

The unique structural and photophysical properties of 9,10-diethynylanthracene make it a valuable tool for researchers and drug development professionals.

-

Organic Electronics: As a building block for organic semiconductors, it is used in the fabrication of OLEDs, organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.[2]

-

Materials Science: The rigid-rod like structure of DEA is exploited in the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs) for gas storage and separation.

-

Fluorescent Probes: The inherent fluorescence of the diethynylanthracene core can be modulated by the attachment of various functional groups, leading to the development of chemosensors for the detection of ions and small molecules.

-

Drug Development: While not a therapeutic agent itself, the diethynylanthracene scaffold can be incorporated into larger molecules to act as a fluorescent tag for imaging and tracking drug delivery in biological systems.

Conclusion

9,10-Diethynylanthracene stands as a testament to the power of synthetic organic chemistry in creating functional molecules with tailored properties. The development of efficient synthetic routes, primarily through the Sonogashira coupling reaction, has transformed this once-niche molecule into a readily accessible building block for a wide range of applications. This guide has provided a detailed overview of its synthesis, characterization, and significance, offering a solid foundation for researchers looking to harness the potential of this versatile compound in their own scientific endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: 2,3-Dibromoanthracene-9,10-dione as a Synthetic Precursor. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1,2-Dibromopyrene with Terminal Alkynes. BenchChem.

- The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- OMLC. (n.d.). 9,10-Diphenylanthracene. Oregon Medical Laser Center.

- PhotochemCAD. (n.d.). C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene. PhotochemCAD.

- ChemicalBook. (n.d.). 9,10-Diphenylanthracene synthesis. ChemicalBook.

- ChemicalBook. (n.d.). 9,10-Diphenylanthracene(1499-10-1) 13C NMR spectrum. ChemicalBook.

- MDPI. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI.

- MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI.

- Wiley Online Library. (2000). Complete assignment of the 13C NMR spectra of 4,4-dimethylanthracene-1,9,10(4H)-trione and the regioisomeric. Wiley Online Library.

- ChemicalBook. (n.d.). 9,10-DIMETHYLANTHRACENE(781-43-1) 13C NMR spectrum. ChemicalBook.

- ResearchGate. (2009). Synthesis and Characterization of 9,10-Diphenylanthracene-Based Blue Light Emitting Materials.

- Royal Society of Chemistry. (2023). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions.

- Google Patents. (n.d.). CN105385719A - Synthesizing method for 9,10-dimethylanthracene.

- PubMed Central. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.

- PubChem. (n.d.). 9,10-Dimethylanthracene. PubChem.

- AAT Bioquest. (2026). Spectrum [9,10-Diphenyl Anthracene].

- MDPI. (2019).

- ChemicalBook. (n.d.). 9,10-DIMETHYLANTHRACENE synthesis. ChemicalBook.

- AAT Bioquest. (2025). Absorption [9,10-Diphenyl Anthracene].

- ResearchGate. (2013). A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne.

- ResearchGate. (2014). Crystal growth and characterization of 9,10-diphenylanthracene.

- TÜBİTAK Academic Journals. (2015).

- ResearchGate. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates.

Sources

An In-Depth Technical Guide to the Photophysical Properties of 9,10-Diethynylanthracene

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced organic materials, 9,10-Diethynylanthracene (DEA) emerges as a molecule of significant interest. Its rigid, planar anthracene core, extended by the linear π-systems of two ethynyl groups, bestows upon it a unique set of photophysical properties. This guide provides an in-depth exploration of these characteristics, offering both a theoretical understanding and practical experimental methodologies for their characterization. The insights contained herein are designed to empower researchers in harnessing the full potential of DEA in diverse applications, from organic electronics to biomedical imaging.

Molecular Architecture and Synthetic Strategy

9,10-Diethynylanthracene is a polycyclic aromatic hydrocarbon characterized by an anthracene scaffold functionalized with ethynyl moieties at the 9 and 10 positions. This specific substitution pattern is crucial as it extends the π-conjugation of the anthracene core along its short axis, profoundly influencing its electronic and optical properties.

The primary synthetic route to DEA is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides an efficient and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.

Synthesis of 9,10-Diethynylanthracene via Sonogashira Coupling

The synthesis typically commences with a dihalogenated anthracene precursor, most commonly 9,10-dibromoanthracene or 9,10-diiodoanthracene. The choice of halide can influence reaction conditions and yields. The general reaction scheme involves the coupling of the dihaloanthracene with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

Conceptual Reaction Pathway:

Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways for 9,10-Diethynylanthracene.

Upon absorption of a photon, the DEA molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, resulting in the emission of a photon. This is typically a highly efficient process for many anthracene derivatives.

-

Non-radiative Decay: De-excitation through vibrational relaxation (heat dissipation) without the emission of a photon.

-

Intersystem Crossing (ISC): A spin-forbidden transition from the S₁ state to the triplet state (T₁). While less probable than fluorescence for many anthracenes, it is a key process for applications involving triplet states, such as photodynamic therapy and triplet-triplet annihilation upconversion.

The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of the molecule and is influenced by the rates of both radiative and non-radiative decay processes.

Experimental Protocols for Photophysical Characterization

To ensure the scientific integrity and reproducibility of research, it is crucial to follow standardized experimental protocols for characterizing the photophysical properties of DEA.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient of DEA.

Methodology:

-

Solution Preparation: Prepare a stock solution of DEA of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, toluene).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

-

Data Acquisition: Record the absorption spectra of the prepared solutions over a relevant wavelength range (e.g., 250-500 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λabs). Plot absorbance versus concentration to generate a Beer-Lambert plot. The slope of this plot, divided by the path length of the cuvette (typically 1 cm), gives the molar extinction coefficient (ε).

Steady-State Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum of DEA.

Methodology:

-

Solution Preparation: Prepare a dilute solution of DEA in a spectroscopic grade solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to one of the absorption maxima of DEA.

-

Data Acquisition: Record the fluorescence emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength.

-

Data Correction: Correct the raw emission spectrum for the wavelength-dependent sensitivity of the detector and other instrumental artifacts.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield. 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90-1.0) is a common standard for blue-emitting compounds. [1] Methodology:

-

Standard and Sample Preparation: Prepare a series of solutions of both the standard and DEA in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Absorption and Emission Spectra: Record the absorption and corrected fluorescence emission spectra for all solutions.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (ms / mr) * (ns² / nr²)

where Φr is the quantum yield of the reference, ms and mr are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions (if different solvents are used).

Fluorescence Lifetime (τf) Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Methodology:

-

Sample Preparation: Prepare a dilute, deoxygenated solution of DEA with an absorbance of ~0.1 at the excitation wavelength.

-

TCSPC System Setup: Use a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) with an excitation wavelength corresponding to an absorption band of DEA.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute suspension of Ludox or non-dairy creamer) at the excitation wavelength.

-

Data Acquisition: Acquire the fluorescence decay profile of the DEA solution until sufficient photon counts are collected in the peak channel.

-

Data Analysis: Perform deconvolution of the measured fluorescence decay with the IRF and fit the resulting decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

Caption: Experimental workflow for the comprehensive photophysical characterization of 9,10-Diethynylanthracene.

Applications and Future Directions

The unique photophysical properties of DEA and its derivatives make them promising candidates for a range of applications:

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and tunable emission color of substituted anthracenes make them excellent materials for the emissive layer in OLEDs.

-

Fluorescent Probes and Sensors: The sensitivity of the anthracene core's fluorescence to its local environment can be exploited to design chemosensors for the detection of various analytes.

-

Bioimaging: Functionalized DEA derivatives can be developed as fluorescent probes for cellular imaging, offering high brightness and photostability.

-

Triplet-Triplet Annihilation Upconversion: The efficient intersystem crossing of some anthracene derivatives allows for their use as annihilators in TTA-UC systems, which can convert low-energy light into higher-energy light.

Future research will likely focus on the synthesis of novel DEA derivatives with tailored photophysical properties for specific applications. This includes the introduction of various functional groups to tune the emission wavelength, enhance two-photon absorption cross-sections for bioimaging, and optimize triplet state dynamics for TTA-UP.

Conclusion

9,10-Diethynylanthracene stands as a versatile and photophysically rich molecular scaffold. Its extended π-conjugation, arising from the strategically placed ethynyl groups, imparts it with distinct absorption and emission characteristics that are highly attractive for a multitude of scientific and technological applications. A thorough understanding of its photophysical properties, underpinned by rigorous experimental characterization, is the cornerstone for unlocking its full potential. This guide has provided a comprehensive framework for this endeavor, from synthesis and fundamental principles to detailed experimental protocols. As research in this area continues to evolve, the insights presented here will serve as a valuable resource for scientists and developers seeking to innovate with this remarkable class of molecules.

References

-

Prahl, S. (n.d.). 9,10-Diphenylanthracene. OMLC. Retrieved from [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Retrieved from [Link]

- Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules (2nd ed.). Academic Press.

- Birks, J. B. (1970).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

-

Edinburgh Instruments. (n.d.). What is Time-Correlated Single Photon Counting (TCSPC)? Retrieved from [Link]

-

Horiba. (n.d.). Fluorescence Quantum Yields: Principles and Measurement Techniques. Retrieved from [Link]

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

- Becker, W. (2005). Advanced time-correlated single photon counting techniques. Springer.

- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.

-

Prahl, S. (n.d.). 9,10-Bis(phenylethynyl)anthracene. OMLC. Retrieved from [Link]

-

Horiba. (n.d.). Fluorescence Lifetime Spectroscopy. Retrieved from [Link]

-

PicoQuant. (n.d.). Time-correlated Single Photon Counting (TCSPC). Retrieved from [Link]

- IUPAC. (1997). Glossary of terms used in photochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry, 69(1), 222-225.

Sources

An In-Depth Technical Guide to the Thermal Stability of 9,10-Diethynylanthracene

Abstract

9,10-Diethynylanthracene (DEA), a crystalline polycyclic aromatic hydrocarbon, is a molecule of significant interest in materials science and organic electronics. Its rigid, planar anthracene core functionalized with reactive ethynyl groups at the 9 and 10 positions makes it a prime building block for the synthesis of advanced polymers and carbonaceous materials with tailored optoelectronic and thermal properties.[1][2] Understanding the thermal stability of DEA is paramount for its application in high-temperature processes, such as melt processing, annealing, and as a precursor for thermally-cured polymers. This guide provides a comprehensive analysis of the anticipated thermal behavior of DEA, synthesizing data from analogous anthracene derivatives to establish a robust framework for its characterization. We will delve into the theoretical underpinnings of its thermal decomposition, outline detailed experimental protocols for its analysis, and discuss the implications of its stability on its practical applications.

Introduction: The Significance of Thermal Stability in DEA Applications

9,10-Diethynylanthracene is a versatile chemical intermediate primarily utilized in the development of advanced organic materials.[1][2] The two ethynyl functionalities serve as highly reactive sites for polymerization and cross-linking reactions, enabling the creation of polymers with enhanced mechanical strength and thermal stability.[1] These polymers find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in high-performance composites.

The thermal stability of the DEA monomer is a critical parameter that dictates its processing window and the ultimate performance of the resulting materials. A thorough understanding of its melting point, onset of decomposition, and the nature of its thermal transformations is essential for:

-

Defining Synthetic and Processing Parameters: Knowledge of the temperatures at which DEA melts, polymerizes, or decomposes is crucial for designing safe and effective manufacturing processes.

-

Ensuring Material Integrity: For applications in electronic devices, the thermal stability of the DEA-derived components is vital for long-term operational reliability.

-

Controlling Polymerization Reactions: The thermal initiation of polymerization of the ethynyl groups is a key step in forming poly(9,10-diethynylanthracene). Understanding the temperature at which this occurs allows for controlled polymer synthesis.

While direct, publicly available experimental data on the thermal analysis of 9,10-diethynylanthracene is limited, we can construct a highly predictive model of its behavior by examining structurally related 9,10-disubstituted anthracene compounds.[3][4]

Anticipated Thermal Profile of 9,10-Diethynylanthracene

The thermal behavior of DEA is expected to be characterized by a distinct melting point followed by exothermic processes corresponding to polymerization and eventual endothermic decomposition at higher temperatures. The primary analytical techniques to probe these transitions are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

Expected Data from Thermal Analysis

The following table summarizes the anticipated key parameters from TGA and DSC analyses of 9,10-diethynylanthracene, based on typical values for similar aromatic compounds and the known reactivity of ethynyl groups.[3][5]

| Parameter | Analytical Technique | Anticipated Value Range | Significance and Interpretation |

| Melting Point (Tm) | DSC | 150 - 180 °C | The temperature at which the crystalline solid transitions to a liquid. This will appear as a sharp endothermic peak in the DSC thermogram. |

| Onset of Polymerization (Tp) | DSC | 180 - 250 °C | Following melting, an exothermic peak is expected, corresponding to the thermally initiated polymerization of the ethynyl groups. This is a crucial parameter for controlled synthesis of poly(DEA). |

| Onset of Decomposition (Tonset) | TGA | 300 - 400 °C | This is the temperature at which significant mass loss begins, indicating the breakdown of the molecular structure. It is a key indicator of the material's upper service temperature. |

| Temperature at 5% Mass Loss (Td5) | TGA | 320 - 420 °C | A standardized metric for comparing the thermal stability of different materials.[3] |

| Char Yield at 800 °C (in N2) | TGA | > 50% | The high aromatic content of DEA is expected to lead to a significant amount of carbonaceous residue upon pyrolysis in an inert atmosphere. |

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible data on the thermal stability of 9,10-diethynylanthracene, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of thermal decomposition and the mass loss profile of 9,10-diethynylanthracene.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 9,10-diethynylanthracene into a ceramic or platinum TGA crucible.

-

Atmosphere: The analysis should be conducted under a high-purity inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition. A parallel experiment in air can be performed to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.[3]

-

-

Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify any thermally induced phase transitions or reactions, such as polymerization.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 9,10-diethynylanthracene into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Cool the sample back to 30 °C at 10 °C/min.

-

Perform a second heating scan from 30 °C to 400 °C at 10 °C/min to observe any changes in the material's thermal behavior after the initial heating cycle.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak. Exothermic events following the melt can be attributed to polymerization or other reactions.

Integrated Thermal Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of 9,10-diethynylanthracene.

Caption: Workflow for the Thermal Analysis of DEA.

Postulated Thermal Decomposition and Polymerization Mechanisms

The thermal behavior of 9,10-diethynylanthracene is dominated by the high reactivity of its ethynyl side groups.

Thermally Induced Polymerization

Upon melting, at temperatures likely in the range of 180-250 °C, the ethynyl groups of adjacent DEA molecules are expected to undergo thermally initiated cycloaddition or coupling reactions. This will lead to the formation of a rigid, cross-linked polymer network. The exact nature of the resulting polymer can vary, but it is anticipated to be a highly conjugated and thermally stable material. This exothermic process is the basis for the use of DEA in thermosetting resins and high-performance polymers.

High-Temperature Decomposition

At temperatures exceeding approximately 300 °C, the covalent bonds within the DEA molecule and the resulting polymer will begin to cleave. The decomposition of such polycyclic aromatic systems is complex. For 9,10-disubstituted anthracenes, decomposition pathways can be influenced by the nature of the substituents.[3] In the case of DEA, the decomposition is likely initiated by the scission of the C-C triple bonds or the bonds connecting the ethynyl groups to the anthracene core. This would lead to the formation of smaller volatile fragments and a significant amount of carbonaceous char.

The following diagram illustrates the postulated thermal transformation pathway of 9,10-diethynylanthracene.

Caption: Postulated Thermal Transformation of DEA.

Factors Influencing Thermal Stability

Several factors can influence the measured thermal stability of 9,10-diethynylanthracene:

-

Purity: Impurities can act as catalysts or create defects in the crystal lattice, potentially lowering the decomposition temperature.

-

Heating Rate: In dynamic TGA and DSC experiments, a faster heating rate will generally shift the observed transition temperatures to higher values.

-

Atmosphere: The presence of oxygen will lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere and results in a lower char yield.

-

Crystalline Form: As seen with other anthracene derivatives like 9,10-diphenylanthracene, different crystalline polymorphs can exhibit variations in thermal stability.[4]

Conclusion

While direct experimental data for the thermal stability of 9,10-diethynylanthracene is not widely published, a comprehensive and scientifically grounded understanding of its behavior can be established through the analysis of structurally analogous compounds and fundamental principles of organic chemistry. DEA is anticipated to be a crystalline solid with a distinct melting point, after which it undergoes an exothermic polymerization. The resulting polymer is expected to exhibit high thermal stability, with decomposition occurring at temperatures above 300 °C in an inert atmosphere, yielding a high char residue.

The experimental protocols and predictive data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to safely handle and effectively utilize 9,10-diethynylanthracene in the development of next-generation organic materials. Further experimental validation of these predicted thermal properties is encouraged to refine our understanding of this important molecule.

References

-

Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (2019). Crystals. [Link]

-

The Role of 9,10-Diethynylanthracene in Advanced Organic Material Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). Molecules. [Link]

-

Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (2019). MDPI. [Link]

-

Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022). PLOS ONE. [Link]

-

9,10-Diethynylanthracene: Properties, Applications, and Synthesis in Organic Chemistry. (n.d.). Inno-Pharmchem. [Link]

-

Synthesis and Characterization of 9,10-Diphenylanthracene-Based Blue Light Emitting Materials. (2009). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

9,10-Dimethylanthracene. (n.d.). PubChem. [Link]

-

9,10-Dimethylanthracene. (n.d.). NIST Chemistry WebBook. [Link]

-

Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. (2023). Polymers. [Link]

-

4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. (n.d.). MDPI. [Link]

-

Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. (n.d.). RSC Publishing. [Link]

-

Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022). ResearchGate. [Link]

Sources

A Technical Guide to the Solubility of 9,10-Diethynylanthracene in Organic Solvents

This guide provides an in-depth technical overview of the solubility characteristics of 9,10-Diethynylanthracene, a pivotal building block in the landscape of advanced materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet to offer a comprehensive understanding of the factors governing its solubility and provides robust protocols for its empirical determination.

Introduction: The Significance of 9,10-Diethynylanthracene and Its Solubility

9,10-Diethynylanthracene (DEA), with its rigid, planar anthracene core functionalized with two reactive ethynyl groups, is a molecule of significant interest. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs), and other novel electronic components.[1][2] The processability and performance of these materials are intrinsically linked to the solubility of their constituent building blocks. A thorough understanding of DEA's solubility in various organic solvents is, therefore, not merely an academic exercise but a critical parameter for optimizing reaction conditions, purification processes, and the fabrication of thin films and other functional materials.

Theoretical Framework: Predicting the Solubility of 9,10-Diethynylanthracene

Direct, quantitative solubility data for 9,10-Diethynylanthracene is not extensively documented in publicly available literature. However, by examining the chemical structure of DEA and drawing parallels with related anthracene derivatives, we can establish a strong theoretical framework to predict its solubility behavior.

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The 9,10-Diethynylanthracene molecule is characterized by a large, nonpolar polycyclic aromatic hydrocarbon (PAH) core. This structure dictates that it will be largely insoluble in polar solvents such as water. This is a common trait for many organic compounds of its class.[3] For instance, the related compound 9,10-Dimethylanthracene is reported to be insoluble in water.[4][5][6]

Conversely, DEA is expected to exhibit good solubility in a range of organic solvents, particularly those that are nonpolar or have a significant nonpolar character. Solvents with aromatic rings, such as toluene and benzene, are likely to be effective at solvating the anthracene core through π-π stacking interactions. Chlorinated solvents like chloroform and dichloromethane, as well as other common organic solvents like acetone and hexane, are also anticipated to be suitable solvents.[3] This is supported by solubility information for similar compounds like 9,10-Diphenylanthracene and 9,10-Dimethylanthracene, which are soluble in solvents such as toluene, benzene, chloroform, and ethanol.[3][4][7]

The presence of the ethynyl groups introduces a degree of polarity and the potential for specific interactions, which may slightly modify its solubility profile compared to other 9,10-disubstituted anthracenes.

Practical Guidance: A Validated Protocol for Solubility Determination

Given the scarcity of published quantitative data, empirical determination of 9,10-Diethynylanthracene's solubility in solvents of interest is essential for any research or development endeavor. The following is a robust, self-validating protocol for accurately measuring solubility.

Experimental Workflow: A Visual Guide

The logical flow of the solubility determination process is outlined below. This workflow ensures that each step is conducted in a sequence that minimizes error and ensures the reliability of the final data.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. 9,10-DIMETHYLANTHRACENE CAS#: 781-43-1 [m.chemicalbook.com]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. 9,10-Diphenylanthracene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Photoluminescence Quantum Yield of 9,10-Diethynylanthracene and its Derivatives

Abstract

9,10-Diethynylanthracene (DEA) and its derivatives represent a class of advanced fluorophores with significant potential in materials science, particularly for applications requiring high luminescence efficiency such as organic light-emitting diodes (OLEDs). The performance of these materials is critically dependent on their photoluminescence quantum yield (ΦF), a measure of their ability to convert absorbed light into emitted light. This guide provides an in-depth exploration of the foundational principles governing the quantum yield of these molecules. We delve into the structural and electronic properties of the DEA core, present a comparative analysis of the quantum yields of its derivatives, and offer a rigorous, field-proven protocol for the accurate determination of ΦF using the comparative method. Furthermore, we analyze the key factors—structural modifications, solvent environment, and concentration—that modulate the quantum efficiency of these powerful chromophores. This document is intended for researchers, chemists, and materials scientists seeking to understand, measure, and optimize the luminescent properties of 9,10-diethynylanthracene-based systems.

Part 1: Foundational Principles of Fluorescence Quantum Yield

Defining Quantum Yield: The Efficiency of Light Emission

When a fluorophore absorbs a photon, it is elevated to an electronically excited state (S1). The molecule must then dissipate this excess energy to return to its ground state (S0). This de-excitation can occur through several competing pathways:

-

Fluorescence (Radiative Decay): The molecule emits a photon, releasing energy as light. The rate of this process is denoted by kr.

-

Non-Radiative Decay: The energy is lost as heat to the surroundings through processes like internal conversion and vibrational relaxation. The combined rate of these processes is knr.

The fluorescence quantum yield (ΦF) is the ratio of the number of photons emitted to the number of photons absorbed, representing the probability that an excited molecule will decay via fluorescence.[1] It is mathematically defined by the rates of the competing decay pathways:

ΦF = kr / (kr + knr)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, signifying perfect fluorescence efficiency. In practice, values approaching 1.0 are considered exceptionally high.

Significance in Advanced Applications

The quantum yield is not merely an academic parameter; it is a direct measure of a material's performance in light-emitting applications. In OLEDs, a high ΦF in the emissive layer is essential for achieving high brightness and energy efficiency. For fluorescent probes and sensors in drug development, a high ΦF ensures a strong signal and high sensitivity, allowing for the detection of minute quantities of the target analyte.

Part 2: The 9,10-Diethynylanthracene (DEA) Chromophore

Molecular Structure and Electronic Properties

The parent 9,10-diethynylanthracene molecule consists of a rigid, planar anthracene core functionalized with two ethynyl (carbon-carbon triple bond) groups at the 9 and 10 positions. This structure has profound implications for its photophysical properties. The anthracene core itself is a well-known fluorophore, but its quantum yield is modest (~0.3 in cyclohexane).[2]

The introduction of ethynyl substituents at the 9 and 10 positions extends the π-conjugated system of the molecule. This extension has two primary effects:

-

It typically shifts the absorption and emission spectra to longer wavelengths (a bathochromic shift).

-

It can significantly increase the probability of radiative decay (kr), thereby enhancing the quantum yield.

A prime example is 9,10-bis(phenylethynyl)anthracene (BPEA) , a DEA derivative where phenyl groups are attached to the ethynyl moieties. This extensive π-conjugation across the entire molecule results in an exceptionally high fluorescence quantum yield.[3]

Comparative Quantum Yield Data

To appreciate the impact of the 9,10-diethynyl substitution, it is instructive to compare the quantum yields of DEA derivatives with the parent anthracene and the widely used standard, 9,10-diphenylanthracene (DPA).

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Reference(s) |

| Anthracene | Cyclohexane | 0.28 - 0.36 | [2] |

| 9,10-Diphenylanthracene (DPA) | Cyclohexane | ~0.90 - 1.0 | [4][5] |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Cyclohexane | ~1.0 | [6][7] |

As the data clearly indicates, the substitution of ethynyl-based groups at the 9 and 10 positions dramatically enhances fluorescence efficiency, with BPEA exhibiting a near-perfect quantum yield.[6] This makes BPEA not only a highly efficient emitter but also a suitable candidate as a quantum yield standard itself.[6]

Part 3: Experimental Determination of Quantum Yield

The Comparative Method: A Self-Validating Approach

The most reliable and widely used method for determining the fluorescence quantum yield of a solution is the comparative method. This technique involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield (ΦST).

The underlying principle is that if two dilute solutions (the standard and the unknown) absorb the same number of photons at a given excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields. The final calculation incorporates a correction for the refractive index (η) of the solvents used.

The governing equation is:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦX and ΦST are the quantum yields of the unknown sample (X) and the standard (ST).

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the respective solvents.

This method's trustworthiness stems from its reliance on ratios, which minimizes systematic errors from the instrumentation, and the use of a multi-point calibration (the gradient plot) rather than a single-point measurement.

Diagram: Workflow for Comparative Quantum Yield Measurement

Caption: Workflow for determining quantum yield via the comparative method.

Detailed Experimental Protocol

This protocol describes a self-validating system for measuring the ΦF of a DEA derivative.

1. Materials and Instrumentation:

-

Test Compound: 9,10-diethynylanthracene derivative of interest.

-

Standard Compound: 9,10-Bis(phenylethynyl)anthracene (BPEA) (ΦST ≈ 1.0) or 9,10-Diphenylanthracene (DPA) (ΦST ≈ 0.9-1.0) of the highest purity.

-

Solvent: Spectroscopic grade cyclohexane (or another suitable solvent in which both compounds are soluble).

-

Instrumentation: A calibrated UV-Vis spectrophotometer and a spectrofluorometer capable of providing corrected emission spectra.

2. Preparation of Solutions:

-

Causality: To establish a reliable gradient, a series of concentrations is required. Working at low absorbance is critical to avoid inner-filter effects, where emitted light is reabsorbed by other molecules in the solution.

-